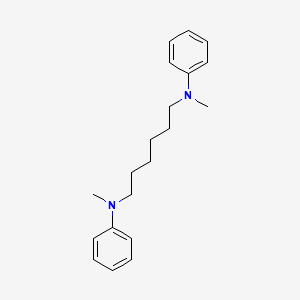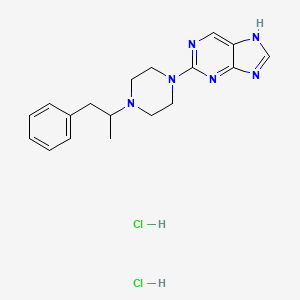
2-(4-(alpha-Methyl)phenethyl-1-piperazinyl)-9H-purine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(alpha-Methyl)phenethyl-1-piperazinyl)-9H-purine dihydrochloride is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(alpha-Methyl)phenethyl-1-piperazinyl)-9H-purine dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction using a suitable phenethyl halide.
Purine Ring Formation: The purine ring can be synthesized through a multi-step process involving the condensation of formamide derivatives with amines or other nitrogen-containing compounds.
Final Coupling and Salt Formation: The final step involves coupling the piperazine derivative with the purine ring, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the purine ring or the piperazine ring, potentially leading to the formation of dihydropurine or reduced piperazine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the phenethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenethyl group could yield phenylacetaldehyde or phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving purine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-(alpha-Methyl)phenethyl-1-piperazinyl)-9H-purine dihydrochloride would likely involve interaction with specific molecular targets such as enzymes or receptors. The purine ring is known to interact with various biological targets, including nucleic acids and proteins, which could lead to modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
2-(4-(alpha-Methyl)phenethyl-1-piperazinyl)-9H-purine dihydrochloride is unique due to its specific structural features, such as the presence of the piperazine ring and the phenethyl group, which may confer distinct biological activities compared to other purine derivatives.
Propiedades
Número CAS |
37424-74-1 |
|---|---|
Fórmula molecular |
C18H24Cl2N6 |
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
2-[4-(1-phenylpropan-2-yl)piperazin-1-yl]-7H-purine;dihydrochloride |
InChI |
InChI=1S/C18H22N6.2ClH/c1-14(11-15-5-3-2-4-6-15)23-7-9-24(10-8-23)18-19-12-16-17(22-18)21-13-20-16;;/h2-6,12-14H,7-11H2,1H3,(H,19,20,21,22);2*1H |
Clave InChI |
IRUZHVXDZYIHCI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)N2CCN(CC2)C3=NC=C4C(=N3)N=CN4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)

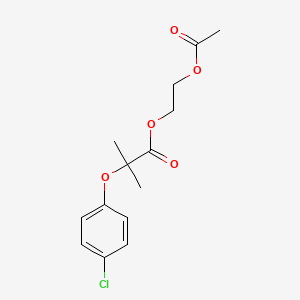
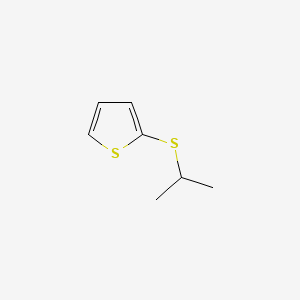
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
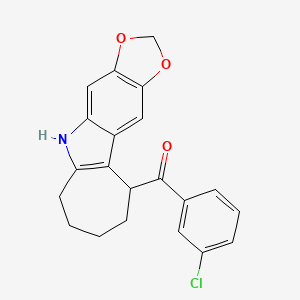
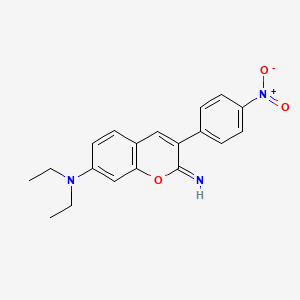

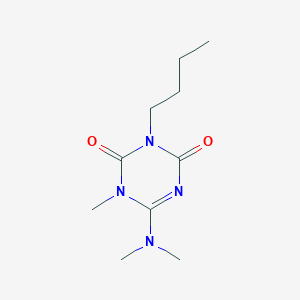

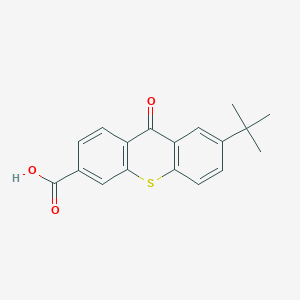
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
